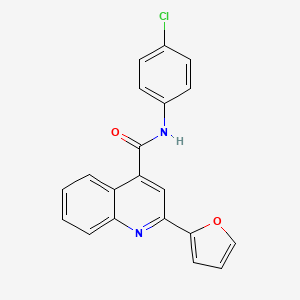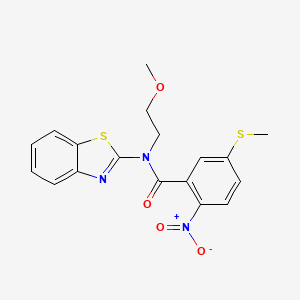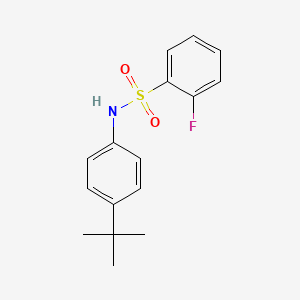
N-(4-tert-butylphenyl)-2-fluorobenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-tert-butylphenyl)-2-fluorobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonamide group attached to a fluorobenzene ring and a tert-butylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-tert-butylphenyl)-2-fluorobenzenesulfonamide typically involves the reaction of 4-tert-butylaniline with 2-fluorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.
化学反应分析
Types of Reactions
N-(4-tert-butylphenyl)-2-fluorobenzenesulfonamide can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The fluorobenzene ring can participate in electrophilic aromatic substitution reactions, where electrophiles such as halogens, nitro groups, or alkyl groups can replace a hydrogen atom on the aromatic ring.
Nucleophilic Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the sulfonamide group.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine), nitro compounds, and alkyl halides. The reactions are typically carried out in the presence of a Lewis acid catalyst such as aluminum chloride or iron(III) chloride.
Nucleophilic Substitution: Reagents such as amines, thiols, or alkoxides can be used. The reactions are often carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation, while reducing agents such as lithium aluminum hydride or sodium borohydride can be used for reduction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield halogenated or nitro-substituted derivatives, while nucleophilic substitution can yield amine or thiol derivatives.
科学研究应用
N-(4-tert-butylphenyl)-2-fluorobenzenesulfonamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules
Biology: The compound can be used in the development of new pharmaceuticals, particularly as a scaffold for designing enzyme inhibitors or receptor antagonists.
Industry: The compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
作用机制
The mechanism of action of N-(4-tert-butylphenyl)-2-fluorobenzenesulfonamide depends on its specific application. In biological systems, it may act by inhibiting enzymes or receptors involved in disease pathways. The sulfonamide group can mimic the structure of natural substrates or cofactors, allowing the compound to bind to the active site of enzymes or receptors and inhibit their activity. The fluorobenzene ring can enhance the compound’s binding affinity and selectivity for its molecular targets.
相似化合物的比较
N-(4-tert-butylphenyl)-2-fluorobenzenesulfonamide can be compared with other similar compounds such as:
N-(4-tert-butylphenyl)-benzenesulfonamide: Lacks the fluorine atom, which may affect its chemical reactivity and biological activity.
N-(4-tert-butylphenyl)-2-chlorobenzenesulfonamide: Contains a chlorine atom instead of fluorine, which can lead to different chemical and biological properties.
N-(4-tert-butylphenyl)-2-methylbenzenesulfonamide: Contains a methyl group instead of fluorine, which can influence its steric and electronic properties.
The presence of the fluorine atom in this compound makes it unique, as fluorine can significantly alter the compound’s chemical reactivity, stability, and biological activity. Fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, making it more suitable for pharmaceutical applications.
属性
IUPAC Name |
N-(4-tert-butylphenyl)-2-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO2S/c1-16(2,3)12-8-10-13(11-9-12)18-21(19,20)15-7-5-4-6-14(15)17/h4-11,18H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGEUHHVXGLXKKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
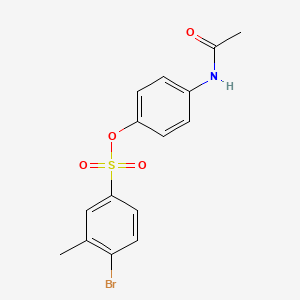
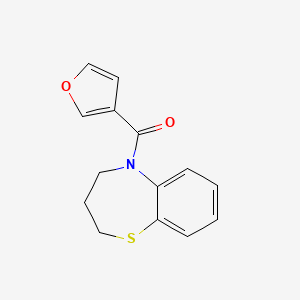
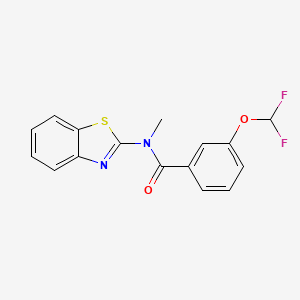

![1-[3-[(4-Hydroxypiperidin-1-yl)methyl]-2,4,6-trimethylphenyl]ethanone](/img/structure/B7519983.png)
![3-(1,3-Diphenylthieno[2,3-c]pyrazol-5-yl)-2-(4-methyl-1,3-thiazol-2-yl)-3-oxopropanenitrile](/img/structure/B7519986.png)
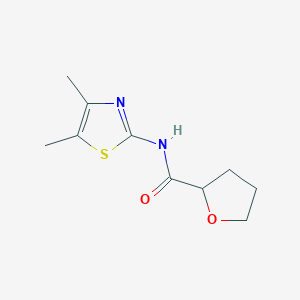
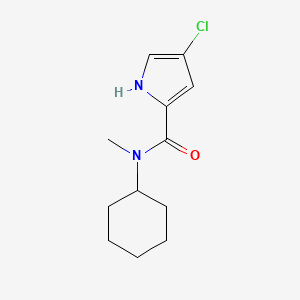
![N,N-dimethyl-2-[methyl-(6-methylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)amino]acetamide](/img/structure/B7520010.png)
